molecular formula C30H30O4 B4957576 1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene

1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene

Cat. No.: B4957576
M. Wt: 454.6 g/mol
InChI Key: SKJKADCBTJJDHO-UHFFFAOYSA-N
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Description

1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene is a complex organic compound characterized by its multiple phenoxy groups attached to a benzene ring. This compound is notable for its unique structure, which includes long hexoxy chains and multiple phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene typically involves multi-step organic reactions. One common method includes the etherification of phenol derivatives with appropriate halogenated hexoxy compounds under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance reaction rates and yields is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxy groups can be substituted with other functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism by which 1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene exerts its effects involves interactions with various molecular targets. The phenoxy groups can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-Phenoxy-3-[4-(3-phenoxyphenoxy)butoxy]benzene
  • 1,3-Bis(3-(3-phenoxyphenoxy)phenoxy)benzene

Comparison: Compared to its similar compounds, 1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene has longer hexoxy chains, which can influence its solubility, reactivity, and biological activity. The presence of multiple phenoxy groups also enhances its potential for diverse chemical modifications and applications.

Properties

IUPAC Name

1-phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O4/c1(9-21-31-27-17-11-19-29(23-27)33-25-13-5-3-6-14-25)2-10-22-32-28-18-12-20-30(24-28)34-26-15-7-4-8-16-26/h3-8,11-20,23-24H,1-2,9-10,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJKADCBTJJDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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